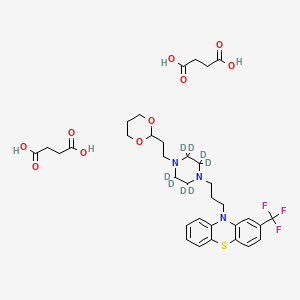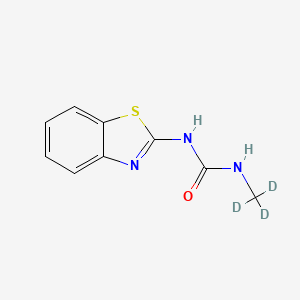
Benzthiazuron-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzthiazuron-d3: is a deuterium-labeled derivative of Benzthiazuron, a selective herbicide primarily used to control annual broad-leaved weeds in various crops . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzthiazuron-d3 involves the incorporation of deuterium atoms into the Benzthiazuron molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 2-aminobenzothiazole with deuterated methyl isocyanate under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Benzthiazuron-d3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzthiazuron-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in studies to understand the metabolic fate of herbicides in plants and microorganisms.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of herbicides in biological systems.
Mécanisme D'action
Benzthiazuron-d3 exerts its herbicidal effects by inhibiting photosynthesis in susceptible plants. It targets the photosystem II complex, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in oxidative damage to cellular components, ultimately causing plant death .
Comparaison Avec Des Composés Similaires
Methabenzthiazuron: Another herbicide with a similar structure but without deuterium labeling.
Terbuthylazine: A triazine herbicide with a different mode of action but used for similar purposes.
Diuron: A substituted urea herbicide with a similar mechanism of action
Uniqueness of Benzthiazuron-d3: The deuterium labeling of this compound makes it unique compared to other similar herbicides. This labeling allows for more precise studies of its metabolic pathways and reaction mechanisms, providing valuable insights that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C9H9N3OS |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-2-yl)-3-(trideuteriomethyl)urea |
InChI |
InChI=1S/C9H9N3OS/c1-10-8(13)12-9-11-6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H2,10,11,12,13)/i1D3 |
Clé InChI |
DTCJYIIKPVRVDD-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC(=O)NC1=NC2=CC=CC=C2S1 |
SMILES canonique |
CNC(=O)NC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


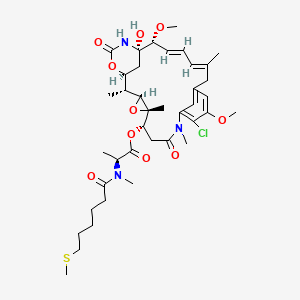
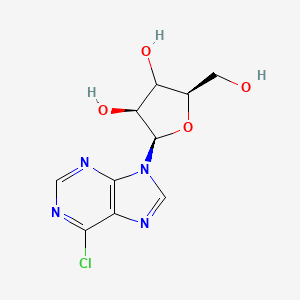
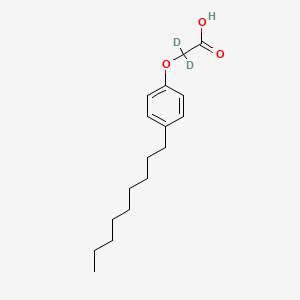
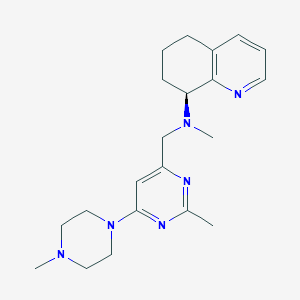

![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)
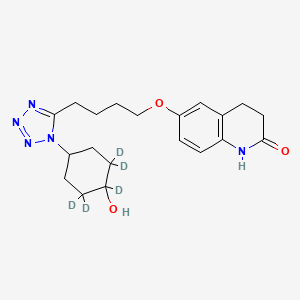
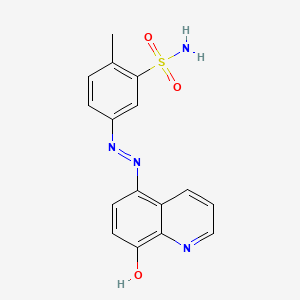
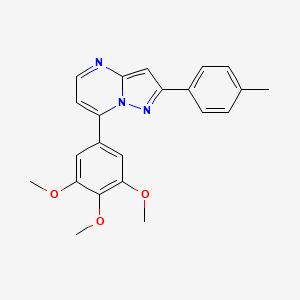
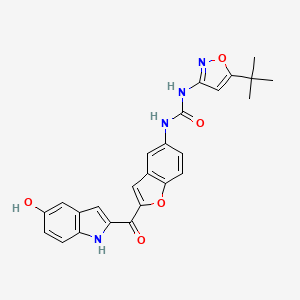

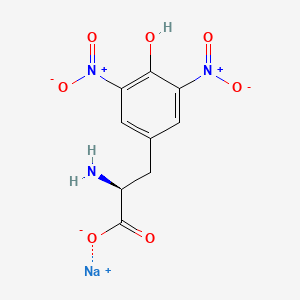
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)
